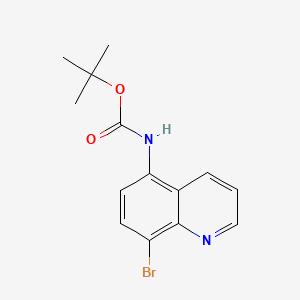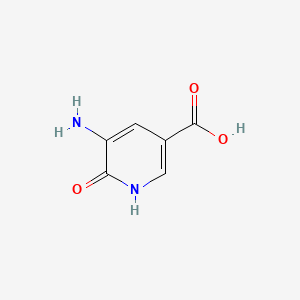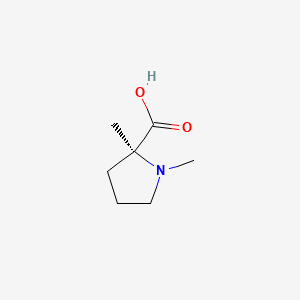
(2S)-1,2-dimethylpyrrolidine-2-carboxylic acid
Overview
Description
The description of a compound typically includes its molecular formula, structure, and other identifiers such as CAS number, InChI, and SMILES string . It may also include the compound’s natural occurrence or synthetic methods .
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This could involve various types of reactions, catalysts, and conditions .Molecular Structure Analysis
Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. Techniques like X-ray crystallography, NMR, and computational chemistry are often used .Chemical Reactions Analysis
This involves understanding how the compound reacts with other substances. It could involve studying its reactivity, what products are formed, and under what conditions .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications
Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids, like (2S)-1,2-dimethylpyrrolidine-2-carboxylic acid, play a crucial role in biorenewable chemical production due to their flexibility and usage as precursors for various industrial chemicals. Their inhibitory effects on microbes such as Escherichia coli and Saccharomyces cerevisiae at concentrations below desired yields highlight the importance of understanding and mitigating such impacts. This understanding aids in metabolic engineering strategies to enhance microbial robustness for improved industrial performance (Jarboe, Royce, & Liu, 2013).
Liquid-Liquid Extraction of Carboxylic Acids
The extraction of carboxylic acids from aqueous streams using liquid-liquid extraction (LLX) techniques is critical for recovering these compounds for further industrial application. Recent advancements in solvents, including ionic liquids and organophosphorous extractants, have improved the efficiency and economic feasibility of this process. This progress is pivotal for the production of bio-based plastics and other value-added chemicals from carboxylic acids (Sprakel & Schuur, 2019).
Role in Coordination Chemistry
Carboxylic acids also play a significant role in coordination chemistry, where they act as ligands to form complex compounds with metals. These complexes have been studied for their potential in various applications, including catalysis, material science, and pharmaceuticals. The versatility of carboxylic acids in forming metal complexes opens avenues for new material development and understanding fundamental chemical processes (Boča, Jameson, & Linert, 2011).
Antimicrobial and Antioxidant Properties
Natural carboxylic acids derived from plants exhibit significant biological activities, including antimicrobial and antioxidant properties. Understanding the structure-related bioactivity of these compounds can lead to the development of new pharmaceuticals and nutraceuticals. Research in this area contributes to the discovery of compounds with enhanced biological activities for healthcare applications (Godlewska-Żyłkiewicz et al., 2020).
Biotechnological and Medicinal Applications
Carboxylic acids, including (2S)-1,2-dimethylpyrrolidine-2-carboxylic acid, have significant potential in biotechnology and medicine. Their role in drug synthesis, especially from biomass-derived compounds like levulinic acid, highlights their importance in developing cost-effective and cleaner pharmaceutical production processes. The versatility of these acids in drug synthesis and modification opens new avenues for medicinal chemistry and drug development (Zhang et al., 2021).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2S)-1,2-dimethylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-7(6(9)10)4-3-5-8(7)2/h3-5H2,1-2H3,(H,9,10)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWNGEDLBTNTBMD-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCCN1C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201314472 | |
| Record name | 1,2-Dimethyl-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201314472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-1,2-dimethylpyrrolidine-2-carboxylic acid | |
CAS RN |
1268519-85-2 | |
| Record name | 1,2-Dimethyl-L-proline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1268519-85-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Dimethyl-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201314472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




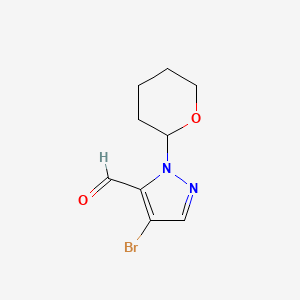
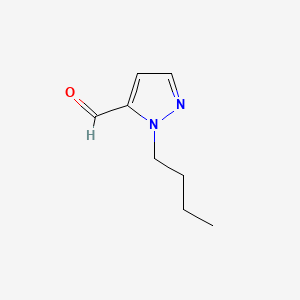
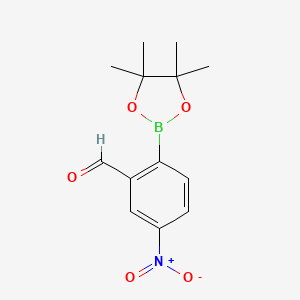

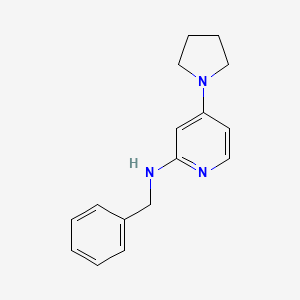

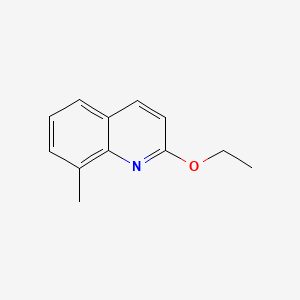

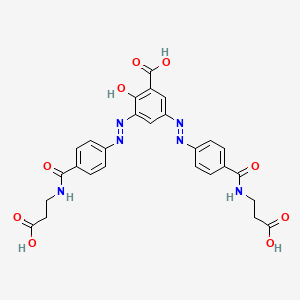
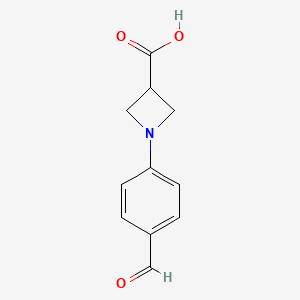
![Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B581668.png)
